molecular formula C7H13N B2430603 2-methyl-N-prop-2-ynylpropan-1-amine CAS No. 111493-01-7

2-methyl-N-prop-2-ynylpropan-1-amine

Cat. No. B2430603
CAS RN: 111493-01-7
M. Wt: 111.188
InChI Key: RFFUJWHJKXZOIG-UHFFFAOYSA-N
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Description

2-methyl-N-prop-2-ynylpropan-1-amine is a compound with the molecular formula C4H7N . It is also known by other names such as N-Methylpropargylamine, 3-Methylamino-1-butyne, N-(2-Propynyl)-N-methylamine, and N-methylpropyn-2-ylamine .


Molecular Structure Analysis

The molecular structure of 2-methyl-N-prop-2-ynylpropan-1-amine can be viewed using Java or Javascript . Amines are classified according to the number of carbon atoms bonded directly to the nitrogen atom .


Physical And Chemical Properties Analysis

Amines have unique physical properties such as solubility and boiling points . The boiling point of a similar compound, methylamine, is -6.3°C . Amines are also known for their basic properties, with the ability to accept a proton from water to form substituted ammonium ions .

Scientific Research Applications

Synthesis and Chemistry

2-methyl-N-prop-2-ynylpropan-1-amine and its derivatives are actively studied for their chemical properties and synthetic applications. A one-stage synthesis method has been developed for methyl- and ethyl(prop-2-ynyl)amines, among others, due to their practical interest in fields like cancer therapy (Chukhajian et al., 2020). N-Methyl- and N-alkylamines are crucial in both academic research and industrial production due to their presence in many life-science molecules and significant roles in regulating their activities. New methods for their synthesis and functionalization using earth-abundant metal-based catalysts are of significant scientific interest (Senthamarai et al., 2018).

Carbon Capture

Sterically hindered amines like 2-amino-2-methyl-1-propanol (AMP), closely related to 2-methyl-N-prop-2-ynylpropan-1-amine, are being explored for their potential in CO2 absorption processes due to their favorable properties for amine solution regeneration and reduced energy requirements (Svensson et al., 2014).

Material Science

In the realm of material science, hybrid ceramic materials with amine functionalities are being tailored to control CO2 adsorption, showcasing the utility of amine groups in gas separation and environmental applications (Prenzel et al., 2014).

properties

IUPAC Name

2-methyl-N-prop-2-ynylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N/c1-4-5-8-6-7(2)3/h1,7-8H,5-6H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFFUJWHJKXZOIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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